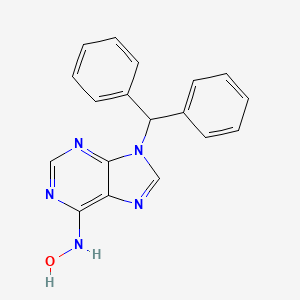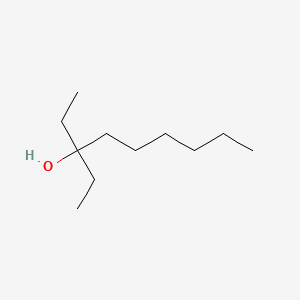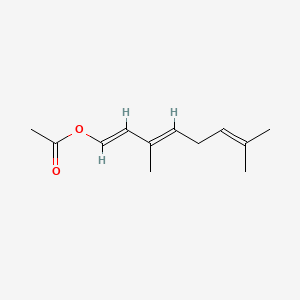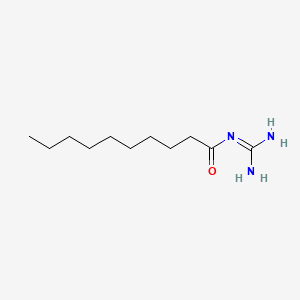
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is a specialized organic compound featuring a four-membered oxetane ring. This compound is notable for its unique chemical structure, which includes a pentafluoropropoxy group, making it an interesting subject for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-, typically involves intramolecular cyclization reactions. One common method is the cyclization through C-O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles and can lead to the formation of various products depending on the reaction conditions.
Substitution reactions: The compound can undergo substitution reactions where the pentafluoropropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for ring-opening reactions and electrophiles for substitution reactions. Typical reaction conditions involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can produce linear or branched alcohols, while substitution reactions can yield various substituted oxetane derivatives .
Applications De Recherche Scientifique
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane, 3-ethyl-3-((2-oxiranylmethoxy)methyl)-: This compound features an oxirane group instead of the pentafluoropropoxy group.
3-Methyl-3-oxetanemethanol: This compound has a hydroxymethyl group instead of the pentafluoropropoxy group.
Uniqueness
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is unique due to the presence of the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and reactivity .
Propriétés
Numéro CAS |
449177-94-0 |
|---|---|
Formule moléculaire |
C8H11F5O2 |
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxymethyl)oxetane |
InChI |
InChI=1S/C8H11F5O2/c1-6(2-14-3-6)4-15-5-7(9,10)8(11,12)13/h2-5H2,1H3 |
Clé InChI |
WTXTVOBDAYMETL-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)COCC(C(F)(F)F)(F)F |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
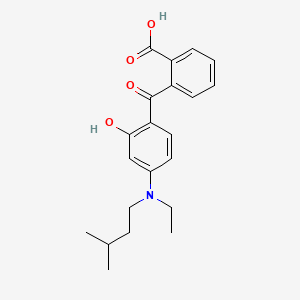
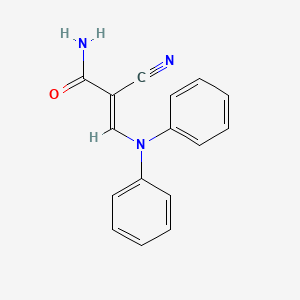
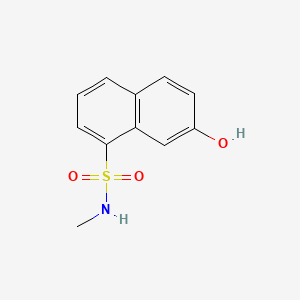

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)




